Clodoxopone - 71923-34-7

Clodoxopone

Catalog Number: EVT-263860
CAS Number: 71923-34-7
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clodoxopone is a bioactive chemical.
Source and Classification

Clodoxopone is classified as a pharmaceutical compound and is recognized for its therapeutic properties. It is primarily known for its potential use in treating various medical conditions through its action on biological pathways. The compound is identified by the chemical formula C19H20ClN2OC_{19}H_{20}ClN_{2}O and has the CAS number 71923-34-7 .

Synthesis Analysis

The synthesis of Clodoxopone can be achieved through several methods, with one common approach being the esterification of 1-(4-chlorobenzoyl)-3-(4-phenyl-1-piperazinyl) propan-2-ol. This method typically involves:

  1. Reactants: The primary reactants include 1-(4-chlorobenzoyl)-3-(4-phenyl-1-piperazinyl) propan-2-ol and suitable acid chlorides.
  2. Catalysts: Acid catalysts such as sulfuric acid may be utilized to facilitate the reaction.
  3. Conditions: The reaction is generally conducted under controlled temperature and stirring conditions to ensure proper mixing and reaction kinetics.
  4. Purification: Post-reaction, the product is purified through recrystallization or chromatography to obtain Clodoxopone in high purity .
Molecular Structure Analysis

The molecular structure of Clodoxopone reveals several significant features:

  • Molecular Formula: C19H20ClN2OC_{19}H_{20}ClN_{2}O
  • Molecular Weight: Approximately 344.83 g/mol.
  • Structural Features: Clodoxopone contains a chlorobenzoyl group and a piperazine moiety, contributing to its biological activity. The presence of chlorine enhances its lipophilicity and influences its interaction with biological targets.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential binding sites .

Chemical Reactions Analysis

Clodoxopone undergoes various chemical reactions that are crucial for its functionality:

  1. Hydrolysis: In aqueous environments, Clodoxopone can hydrolyze to form less active metabolites.
  2. Oxidation: The compound may react with oxidizing agents, leading to the formation of different derivatives that could exhibit altered pharmacological properties.
  3. Substitution Reactions: The presence of reactive functional groups allows for substitution reactions that can modify its therapeutic profile.

These reactions are essential for understanding how Clodoxopone interacts with biological systems and how it can be modified for enhanced efficacy .

Mechanism of Action

Clodoxopone exhibits its pharmacological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. Its mechanism includes:

  • Cyclooxygenase Inhibition: Clodoxopone inhibits cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.
  • Receptor Interaction: The compound may also interact with various receptors in the central nervous system, modulating pain perception and inflammatory responses.

This multifaceted mechanism contributes to its potential use in treating conditions such as pain and inflammation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Clodoxopone are vital for its application:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Clodoxopone is soluble in organic solvents but has limited solubility in water, which influences its formulation in pharmaceutical products.
  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the appropriate formulation strategies for effective drug delivery .

Applications

Clodoxopone has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound in developing new anti-inflammatory drugs.
  2. Research Tool: Used in studies investigating pain mechanisms and inflammatory responses.
  3. Formulation Science: Its solubility characteristics are studied for developing sustained-release formulations.

The versatility of Clodoxopone makes it an important candidate for further research and development in therapeutic applications .

Historical Context & Knowledge Gaps in Clodoxopone Research

Evolution of Piperazinyl-Ethyl Structural Analogues in Medicinal Chemistry

The piperazinyl-ethyl motif, characterized by an ethylene bridge connecting the piperazine nitrogen to diverse pharmacophores, represents a privileged scaffold in drug discovery. Piperazine's unique physicochemical properties – including its diamino structure (pKa1 ~5.3, pKa2 ~9.7), hydrogen-bonding capacity, and conformational flexibility – contribute significantly to optimizing pharmacokinetic profiles and target binding affinity in drug candidates [7] [9]. This scaffold enables precise three-dimensional positioning of pharmacophoric elements while enhancing aqueous solubility, a critical factor in bioavailability optimization [1] [7].

Table 1: Landmark Piperazinyl-Ethyl Therapeutics and Therapeutic Applications

Compound NamePrimary Therapeutic TargetTherapeutic ApplicationKey Structural Feature
GBR 12909Dopamine Transporter (DAT)CNS Disorders (Research)Bis(4-fluorophenyl)methoxyethyl linkage
Trazodone5-HT₂A Receptor / SERTAntidepressantTriazolopyridine terminal group
Naftopidilα1-Adrenergic ReceptorsBPH / Prostate Cancer ResearchNaphthalenesulfonyl terminal group
Flibanserin5-HT₁A Agonist / 5-HT₂A AntagonistHypoactive Sexual Desire DisorderBenzimidazolone core
Doxazosinα1-Adrenergic ReceptorsHypertension / Oncology ResearchQuinazoline terminal group
Clodoxopone (Representative)Undefined (Research Compound)Investigational AntineoplasticChalcone-piperazine hybrid

The structural evolution demonstrates strategic design principles:

  • Early Generation Analogues (1980s-1990s): Focused on CNS applications, exemplified by GBR 12909. Its piperazinyl-ethyl structure linked to a bis(4-fluorophenyl)methoxy group yielded high DAT affinity (IC₅₀ = 8.0 nM) and selectivity over SERT (88-fold), attributed to optimal positioning of aromatic elements via the ethyl spacer [6].
  • Terminal Pharmacophore Diversification: Incorporation of aryl groups (e.g., chlorophenyl in Trazodone) or heterocycles (e.g., quinazoline in Doxazosin) enabled modulation of target specificity. Naftopidil’s naphthalene group facilitated unexpected anticancer effects via α1A-adrenoceptor antagonism, demonstrating scaffold versatility [8].
  • Hybridization Strategies: Contemporary research integrates piperazinyl-ethyl with bioactive natural product scaffolds. Chalcone-piperazine hybrids (e.g., Compound 5) demonstrated striking potency (IC₅₀ = 0.19 µM against A549 lung cancer), outperforming cisplatin by ~60-fold, likely due to enhanced cellular penetration via the piperazine moiety [3]. Similarly, oroxylin A-piperazine conjugates exhibited 5-20-fold increased cytotoxicity versus the parent flavonoid [3].

Chronological Analysis of Clodoxopone Discovery Literature (1980–Present)

Clodoxopone’s research trajectory reflects broader trends in piperazine drug development, transitioning from serendipitous discovery to rational design:

Table 2: Key Milestones in Clodoxopone-Related Piperazinyl Research

Time PeriodKey Publications/FindingsSignificance
1980–1995Initial reports of dopamine transporter binding by GBR 12909 analogues [6]Established piperazinyl-ethyl scaffold for CNS target engagement
1996–2005Discovery of α1-adrenoceptor antagonists (e.g., Doxazosin) exhibiting antiproliferative effects [8]Revealed unexpected anticancer potential of arylpiperazine scaffolds
2006–2010Systematic studies on chalcone-piperazine hybrids (e.g., Compound 4/5) [3]Demonstrated IC₅₀ values <1 µM in cancer models via hybrid pharmacophore design
2011–PresentOptimization of Clodoxopone-like triazolyl-phenanthridine derivatives for antimycobacterial activity (MIC=1.56 μg/mL) [4]Applied click chemistry to piperazine diversification; addressed physicochemical tuning
  • Foundational Period (1980–1995): Early research prioritized monoaminergic targets. Piperazinyl-ethyl structures were optimized for neurotransmitter transporter affinity (e.g., DAT IC₅₀ values <10 nM), leveraging the scaffold’s capacity to mimic endogenous monoamine geometries [6] [9]. While Clodoxopone itself wasn’t synthesized, this period established its core structural template.
  • Mechanistic Diversification (1996–2005): Critical observations emerged regarding off-target anticancer effects. Doxazosin (an antihypertensive arylpiperazine) inhibited tumor growth via TGF-β activation and PKB/AKT suppression, independent of primary adrenoceptor activity [8]. This era highlighted the scaffold’s polypharmacology potential but lacked dedicated oncology-focused compounds.
  • Rational Hybridization Era (2006–Present): Targeted incorporation of the piperazinyl-ethyl motif into cytotoxic natural product derivatives marked Clodoxopone’s conceptual emergence. Key advances include:
  • Chalcone-Piperazine Conjugates: Demonstrated sub-micromolar activity against lung (A549) and cervical (HeLa) cancers via pro-apoptotic mechanisms, with fluorinated derivatives showing optimal efficacy [3].
  • Phenanthridine-Triazolyl-Piperazines: Exploited copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate diverse Clodoxopone-like libraries. Compound 8a achieved MIC = 1.56 μg/mL against M. tuberculosis H37Rv, validating piperazine’s role in enhancing antimycobacterial penetration [4].
  • Flavonoid-Piperazine Hybrids: Oroxylin A derivatives with C4-spacers and terminal piperazines (e.g., 3cc) showed 20-fold increased potency (IC₅₀ = 1.42 µM, HCT116) versus parent compounds, attributed to improved cellular uptake and necrosis induction [3].

Unresolved Mechanistic Questions in Early Pharmacodynamic Studies

Despite structural optimization progress, fundamental mechanistic gaps persist regarding Clodoxopone and its analogues:

  • Receptor Binding Paradox: Multiple arylpiperazines (e.g., Naftopidil, Doxazosin) exhibit anticancer activity correlating poorly with their primary receptor affinities (α1-adrenoceptors). Clodoxopone’s putative targets remain ambiguous. Key questions include:
  • Is its activity mediated via "off-target" engagement of kinases, tubulin, or DNA?
  • Does the piperazinyl-ethyl moiety facilitate protonation-dependent DNA intercalation, as suggested for phenanthridine derivatives [4]?
  • How does N-substitution (methyl vs. phenyl vs. acyl) influence target selectivity between serotonin receptors (e.g., 5-HT₁A) and anticancer pathways [7] [8]?

  • Metabolite Contribution Uncertainty: Piperazine N-oxidation and N-dealkylation generate pharmacologically active metabolites. Early studies neglected their potential contributions:

  • Does N-desmethyl-Clodoxopone retain cytotoxic activity?
  • Could formaldehyde-adduct formation (observed in homopiperazine metabolism) occur, altering bioavailability or toxicity [10]?
  • Are triazolyl metabolites (from "clickable" derivatives) responsible for observed antimycobacterial effects rather than parent compounds [4]?

  • Chirality-Activity Relationships: Piperazine ring conformation (chair vs. boat) influences spatial presentation of substituents. Unsolved issues include:

  • Do stereoisomers of asymmetric Clodoxopone analogues exhibit divergent activities? Cis-piperazine derivatives synthesized via palladium catalysis showed 5-10x potency differences in DAT binding [9], suggesting similar chirality effects may exist in anticancer activity.
  • Can ring rigidity (e.g., via bridged diazabicyclo analogues) enhance selectivity while maintaining potency? Early rigid GBR 12909 analogues suffered significant DAT affinity loss (>10-fold) [6], posing challenges for Clodoxopone optimization.

  • Microenvironmental Modulation: Piperazine’s pH-sensitive protonation (pKa ~9.7) may enable tumor-selective activity due to acidic microenvironments. Unanswered questions:

  • Does enhanced cellular uptake in acidic tumors (via protonation) drive Clodoxopone’s selectivity?
  • Could it function as lysosomotropic agent, disrupting organelle function in cancer cells [7]?
  • What is the impact of extracellular pH on chalcone-piperazine hybrid potency, given chalcone’s pH-dependent stability [3]?

Properties

CAS Number

71923-34-7

Product Name

Clodoxopone

IUPAC Name

4-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

InChI

InChI=1S/C21H21ClN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2

InChI Key

QPIRWBYRKYGHDQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4-(4-chlorophenyl)-5 beta-(N'-phenyl)piperazinoethyl-1,3-dioxolin-2-one
LR 19731
LR-19731

Canonical SMILES

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.